molecular formula C7H10N2O B2694139 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1936181-10-0

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B2694139
CAS No.: 1936181-10-0
M. Wt: 138.17
InChI Key: UJQJHDXGDROYJZ-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced analogs with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
  • 3-methyl-6,7,8-trihydropyrrolo[1,2-a]pyrimidin-2-one

Uniqueness

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is unique due to its specific ring fusion and the presence of a hydroxyl group at the 7-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4,6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQJHDXGDROYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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